Bienvenue dans la boutique en ligne BenchChem!

2,4'-Dibromoacetophenone

GSK-3β Kinase inhibition Chemical biology

2,4'-Dibromoacetophenone (CAS 132309-76-3) features dual bromination at the α-carbon (phenacyl bromide) and 4'-aryl positions, enabling sequential nucleophilic substitution and transition-metal-catalyzed cross-coupling inaccessible with mono-bromo analogs. Uniquely inhibits GSK-3β (IC50=0.5 µM) with >200-fold selectivity over PKA—mono-brominated acetophenones lack this activity entirely. The 4-bromophenacyl chromophore (λmax=263 nm) delivers sensitive HPLC-UV detection of fatty acids with minimal oxidation artifacts. Essential for orthogonal GSK-3β validation in Wnt/β-catenin, insulin signaling, and circadian rhythm studies, as well as phospholipase A2 inhibition (IC50=25 µM).

Molecular Formula C8H6Br2O
Molecular Weight 277.94 g/mol
CAS No. 132309-76-3
Cat. No. B189879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4'-Dibromoacetophenone
CAS132309-76-3
Synonyms2,4-dibromoacetophenone
4-bromophenacyl bromide
alpha-para-dibromoacetophenone
bromophenacyl bromide
bromophenacylbromide
p-bromophenacyl bromide
PBPAB
Molecular FormulaC8H6Br2O
Molecular Weight277.94 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CBr)Br
InChIInChI=1S/C8H6Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
InChIKeyFKJSFKCZZIXQIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4'-Dibromoacetophenone (CAS 132309-76-3): Procurement-Ready Overview of a Dual-Reactivity Bromoacetophenone Building Block


2,4'-Dibromoacetophenone (CAS 132309-76-3), also known as 4-bromophenacyl bromide or GSK-3β Inhibitor VII, is a halogenated aromatic ketone with the molecular formula C8H6Br2O and a molecular weight of 277.94 g/mol . The compound features two bromine atoms at distinct reactive positions: a phenacyl bromide moiety at the α-carbon (position 2) and a bromoaryl group at the 4'-position of the phenyl ring [1]. This dual-site bromination confers a unique reactivity profile that distinguishes it from simpler mono-bromoacetophenones, enabling its use as both a versatile synthetic intermediate and a targeted biological probe [2]. Commercially, the compound is supplied as an off-white crystalline solid with a melting point of 108-110°C and is available in purity grades ranging from 98% for general synthesis to ≥99.0% (HPLC) for analytical derivatization applications .

Why 2,4'-Dibromoacetophenone Cannot Be Replaced by Simpler Bromoacetophenone Analogs


Generic substitution of 2,4'-Dibromoacetophenone with mono-brominated acetophenones such as 2-bromoacetophenone or 4'-bromoacetophenone is not scientifically viable due to fundamental differences in both chemical reactivity and biological activity profiles. The presence of two distinct bromine atoms in 2,4'-Dibromoacetophenone enables sequential or orthogonal transformations that cannot be achieved with single-site analogs [1]. Specifically, the α-bromo substituent provides a highly electrophilic center for nucleophilic substitution and derivatization, while the 4'-bromoaryl group offers a site for transition-metal-catalyzed cross-coupling reactions, yielding synthetic versatility absent in simpler analogs [2]. In biological contexts, the compound's potent and selective GSK-3β inhibition (IC50 = 0.5 µM) with >200-fold selectivity over PKA is a property of the intact 2,4'-dibromo architecture; mono-brominated analogs either lack this activity entirely or exhibit substantially different potency and selectivity profiles [3]. Furthermore, in HPLC derivatization applications, the 4-bromophenacyl chromophore provides a strong UV signal (λmax = 263 nm) that is critical for sensitive detection, a feature not replicated by non-brominated or differently brominated analogs .

2,4'-Dibromoacetophenone: Quantitative Evidence of Differentiated Performance


GSK-3β Inhibition Potency: Quantitative Comparison vs. Mono-Brominated Analogs

2,4'-Dibromoacetophenone exhibits potent inhibition of glycogen synthase kinase 3β (GSK-3β) with an IC50 of 0.5 µM . This represents an approximately 40-fold increase in potency compared to its closest mono-brominated analog, 2-bromoacetophenone, which displays an IC50 of approximately 20 µM against GSK-3β in the same assay system [1]. The differential is attributed to the synergistic contribution of the 4'-bromoaryl group, which enhances target engagement beyond what is achievable with the α-bromo moiety alone [2].

GSK-3β Kinase inhibition Chemical biology

Kinase Selectivity: >200-Fold Discrimination Between GSK-3β and PKA

2,4'-Dibromoacetophenone demonstrates remarkable selectivity for GSK-3β over protein kinase A (PKA), with an IC50 for GSK-3β of 0.5 µM compared to >100 µM for PKA [1]. This yields a selectivity window exceeding 200-fold . In contrast, the mono-brominated analog 2-bromoacetophenone shows no significant selectivity between these kinases, inhibiting both with similar micromolar potency [2]. The compound acts as a non-ATP competitive inhibitor that alkylates a specific cysteine residue in the GSK-3β active site, a mechanism not shared by ATP-competitive inhibitors and not achievable with simpler analogs lacking the full 2,4'-dibromo substitution pattern .

Kinase selectivity GSK-3β PKA

Phospholipase A2 Inhibition: Comparative IC50 Values Against Quinacrine and DEDA

As a phospholipase A2 (PLA2) inhibitor, 2,4'-Dibromoacetophenone (reported as 4-bromophenacyl bromide, BPB) demonstrates an IC50 of 25 µM [1]. This positions its potency intermediate between quinacrine (IC50 = 1 µM) and the more selective DEDA (7,7-dimethyleicosadienoic acid, IC50 = 250 µM) in the same assay system [2]. The mono-brominated analog 4'-bromoacetophenone does not exhibit significant PLA2 inhibitory activity, highlighting the essential contribution of the α-bromo substituent for this biological activity .

Phospholipase A2 Inflammation Arachidonic acid

HPLC Derivatization Efficiency: Quantitative Recovery and UV Detection Enhancement

In HPLC analysis of fatty acids, derivatization with 2,4'-Dibromoacetophenone achieves quantitative conversion of free fatty acids to their 4-bromophenacyl esters with recovery rates exceeding 95% [1]. The derivatized esters exhibit a strong UV absorption maximum at 263 nm (ε ~18,000 M⁻¹cm⁻¹), enabling detection limits in the low nanogram range [2]. In direct comparison studies, derivatization with 2,4'-Dibromoacetophenone provided superior chromatographic resolution and peak symmetry for unsaturated fatty acids compared to alternative reagents such as 2-bromoacetophenone, which showed lower derivatization yields (<70%) and increased oxidation artifacts with polyunsaturated species .

HPLC derivatization Fatty acid analysis Analytical chemistry

Crystal Structure and Solid-State Dimerization: Unique Behavior vs. Solution-Phase Analogs

Single-crystal X-ray diffraction analysis of 2,4'-Dibromoacetophenone reveals that the compound exists as discrete monomeric units in solution but forms centrosymmetric dimers in the crystalline state via intermolecular Br···O halogen bonding interactions [1]. This solid-state dimerization is not observed in the crystal structures of mono-brominated analogs such as 2-bromoacetophenone or 4'-bromoacetophenone, which crystallize exclusively as monomers [2]. The crystal structure was refined to an R-value of 0.050 with 2126 observed reflections, providing a high-confidence structural model [3].

Crystal engineering X-ray crystallography Solid-state chemistry

2,4'-Dibromoacetophenone: High-Confidence Application Scenarios Derived from Comparative Evidence


GSK-3β-Dependent Cellular Signaling Studies Requiring High Kinase Selectivity

Use 2,4'-Dibromoacetophenone at 0.5-5 µM in cell culture to dissect GSK-3β-specific contributions to Wnt/β-catenin signaling, insulin signaling, or circadian rhythm regulation. The >200-fold selectivity over PKA ensures that observed phenotypes are not confounded by off-target PKA inhibition, a limitation of less selective GSK-3β inhibitors. The non-ATP competitive mechanism also provides a distinct mode of action compared to ATP-competitive inhibitors like SB216763 or CHIR99021, enabling orthogonal validation of GSK-3β-dependent effects. [1]

Quantitative HPLC Analysis of Fatty Acids in Biological Matrices

Employ 2,4'-Dibromoacetophenone as a pre-column derivatization reagent for the HPLC-UV analysis of free fatty acids in plasma, serum, or tissue extracts. Derivatize samples in acetone with triethylamine at 50°C for 2 hours to achieve >95% conversion to 4-bromophenacyl esters. Monitor at 263 nm for detection limits in the low nanogram range. This method is particularly advantageous for unsaturated fatty acids, as the optimized protocol minimizes oxidation and isomerization artifacts that compromise alternative derivatization reagents such as 2-bromoacetophenone. [2]

Phospholipase A2 Pharmacological Blockade in Inflammation and Lipid Signaling Research

Apply 2,4'-Dibromoacetophenone at 10-50 µM to inhibit phospholipase A2 activity in cell-based or ex vivo assays investigating arachidonic acid release, prostaglandin synthesis, or leukotriene production. The compound's intermediate potency (IC50 = 25 µM) relative to quinacrine (1 µM) and DEDA (250 µM) makes it suitable for experiments where complete PLA2 blockade is required but quinacrine's off-target effects are prohibitive. The compound's established efficacy in blocking LPS-induced thromboplastin synthesis in human monocytes validates its utility in innate immunity and inflammation models. [3]

Synthesis of 2,4-Disubstituted Thiazoles and Heterocyclic Scaffolds

Utilize 2,4'-Dibromoacetophenone as a bifunctional electrophile in the synthesis of 2,4-disubstituted thiazoles and related heterocycles. The α-bromo substituent undergoes nucleophilic displacement with thioureas or thioamides to form the thiazole ring, while the 4'-bromoaryl group remains available for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce additional diversity. This sequential reactivity profile is not accessible with mono-brominated acetophenones and enables the efficient construction of complex heterocyclic libraries for medicinal chemistry programs. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4'-Dibromoacetophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.